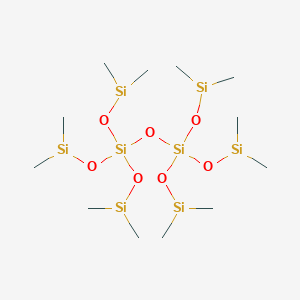
CID 21697934
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is an organosilicon compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple silicon-oxygen bonds, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate typically involves the reaction of dimethylsiloxane with ethylchlorosilane under alkaline conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to form silanes.
Substitution: The compound can undergo substitution reactions where silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and catalysts such as platinum or palladium. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of medical devices and implants due to its stability and biocompatibility.
Industry: The compound is used in the production of high-strength silicone polymers, surface coatings, electronic materials, and optical glass
Mechanism of Action
The mechanism of action of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound contribute to its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a crosslinking agent, forming strong bonds with other molecules and enhancing the mechanical properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: This compound is used as a precursor for nanostructured organosilicon polymer films.
Tris(trimethylsilyl)silane: Known for its use in radical-based reduction and hydrosilylation reactions.
Uniqueness
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is unique due to its specific structural arrangement, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong silicon-oxygen bonds makes it particularly valuable in applications requiring high-strength materials and biocompatibility .
Properties
Molecular Formula |
C12H36O7Si8 |
|---|---|
Molecular Weight |
517.09 g/mol |
InChI |
InChI=1S/C12H36O7Si8/c1-20(2)13-26(14-21(3)4,15-22(5)6)19-27(16-23(7)8,17-24(9)10)18-25(11)12/h1-12H3 |
InChI Key |
VAAWNAIDCYXVNF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















